

Application Note: Structure Confirmation of Sanggenon W using NMR Spectroscopy

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Compound of Interest

Compound Name: Sanggenon W

Cat. No.: B12366033

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Introduction

Sanggenon W is a novel isoprenylated flavonoid isolated from the root bark of *Morus alba*.^[1]
^[2] The structural elucidation and confirmation of such natural products are critical steps in drug discovery and development, providing the foundation for understanding their chemical properties and biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. This application note provides a detailed protocol for the structure confirmation of **Sanggenon W** using one-dimensional (1D) and two-dimensional (2D) NMR techniques.

Molecular Structure of Sanggenon W

Sanggenon W is a flavanone derivative characterized by the presence of both geranyl and prenyl groups. Its complex structure necessitates a comprehensive NMR analysis for complete assignment of proton (^1H) and carbon (^{13}C) signals.

Data Presentation

The ^1H and ^{13}C NMR spectroscopic data for **Sanggenon W**, as reported in the literature, are summarized in the table below.^[1] This data was acquired in acetone- d_6 .

Position	¹³ C Chemical Shift (δC)	¹ H Chemical Shift (δH, mult., J in Hz)
2	77.2	5.64 (dd, 12.8, 2.8)
3	41.5	3.08 (dd, 16.8, 12.8), 2.69 (dd, 16.8, 2.8)
4	197.8	6.17 (br. s)
5	163.6	
6	96.1	
7	166.4	
8	95.2	
9	161.4	6.38 (br. s)
10	102.9	
1'	120.4	
2'	129.5	
3'	115.8	
4'	155.8	6.49 (d, 8.4)
5'	115.8	
6'	128.0	
1''	22.1	3.41 (d, 6.8)
2''	122.9	5.18 (t, 6.8)
3''	132.8	2.06 (t, 7.6)
4''	39.9	
5''	26.8	
6''	124.6	5.09 (t, 6.8)
7''	131.5	

8"	25.7	1.60 (s)
9"	17.7	1.68 (s)
10"	16.1	1.55 (s)
1'''	28.5	2.63 (t, 7.2)
2'''	36.9	1.71 (m)
3'''	14.2	0.95 (d, 6.4)
4'''	14.2	0.95 (d, 6.4)

Experimental Protocols

Sample Preparation

A standardized protocol for the preparation of flavonoid samples for NMR analysis is crucial for obtaining high-quality spectra.

Materials:

- Purified **Sanggenon W** (1-10 mg)
- Deuterated solvent (e.g., acetone-d₆, methanol-d₄, or chloroform-d) of high purity (99.8%+)
- 5 mm NMR tubes
- Pipettes
- Vortex mixer

Procedure:

- Weigh 1-10 mg of purified **Sanggenon W** directly into a clean, dry vial. The amount will depend on the experiments to be performed, with ¹³C and 2D NMR experiments generally requiring a higher concentration.
- Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

- Vortex the sample until the compound is fully dissolved. Gentle heating or sonication may be applied if solubility is an issue, but care should be taken to avoid sample degradation.
- If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
- Cap the NMR tube securely and wipe the outside with a lint-free tissue to remove any dust or fingerprints.

NMR Data Acquisition

The following protocols outline the acquisition of standard 1D and 2D NMR spectra for structure confirmation. Experiments should be performed on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

a. ^1H NMR Spectroscopy

- Purpose: To determine the number of different types of protons and their chemical environments.
- Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
- Key Parameters:
 - Spectral Width: ~12-16 ppm
 - Acquisition Time: 2-4 seconds
 - Relaxation Delay (d1): 1-5 seconds
 - Number of Scans: 8-16 (adjust for sample concentration)

b. ^{13}C NMR Spectroscopy

- Purpose: To determine the number of different types of carbons.
- Pulse Program: Standard proton-decoupled ^{13}C experiment (e.g., 'zgpg30').
- Key Parameters:

- Spectral Width: ~200-240 ppm
- Acquisition Time: 1-2 seconds
- Relaxation Delay (d1): 2 seconds
- Number of Scans: 1024 or higher (dependent on concentration)

c. 2D COSY (Correlation Spectroscopy)

- Purpose: To identify proton-proton (^1H - ^1H) spin-spin coupling networks, revealing which protons are adjacent to each other.
- Pulse Program: Standard COSY experiment (e.g., 'cosygppqf').
- Key Parameters:
 - Acquire data in both F1 and F2 dimensions with a spectral width sufficient to cover all proton signals.
 - Number of increments in F1: 256-512.
 - Number of scans per increment: 2-8.

d. 2D HSQC (Heteronuclear Single Quantum Coherence)

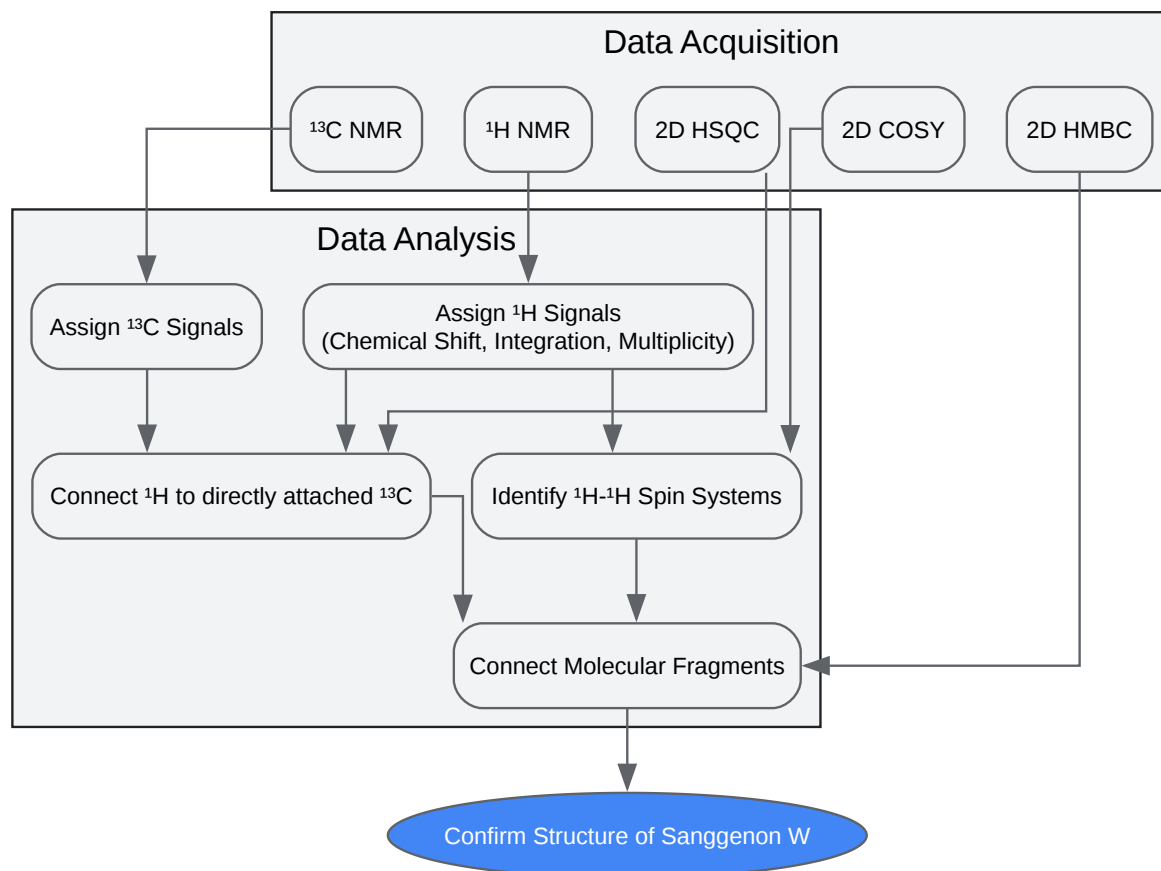
- Purpose: To identify direct one-bond correlations between protons and the carbons they are attached to (^1H - ^{13}C).
- Pulse Program: Standard HSQC experiment with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.2').
- Key Parameters:
 - Set the F2 (^1H) and F1 (^{13}C) spectral widths to encompass all relevant signals.
 - Number of increments in F1: 128-256.
 - Number of scans per increment: 2-8.

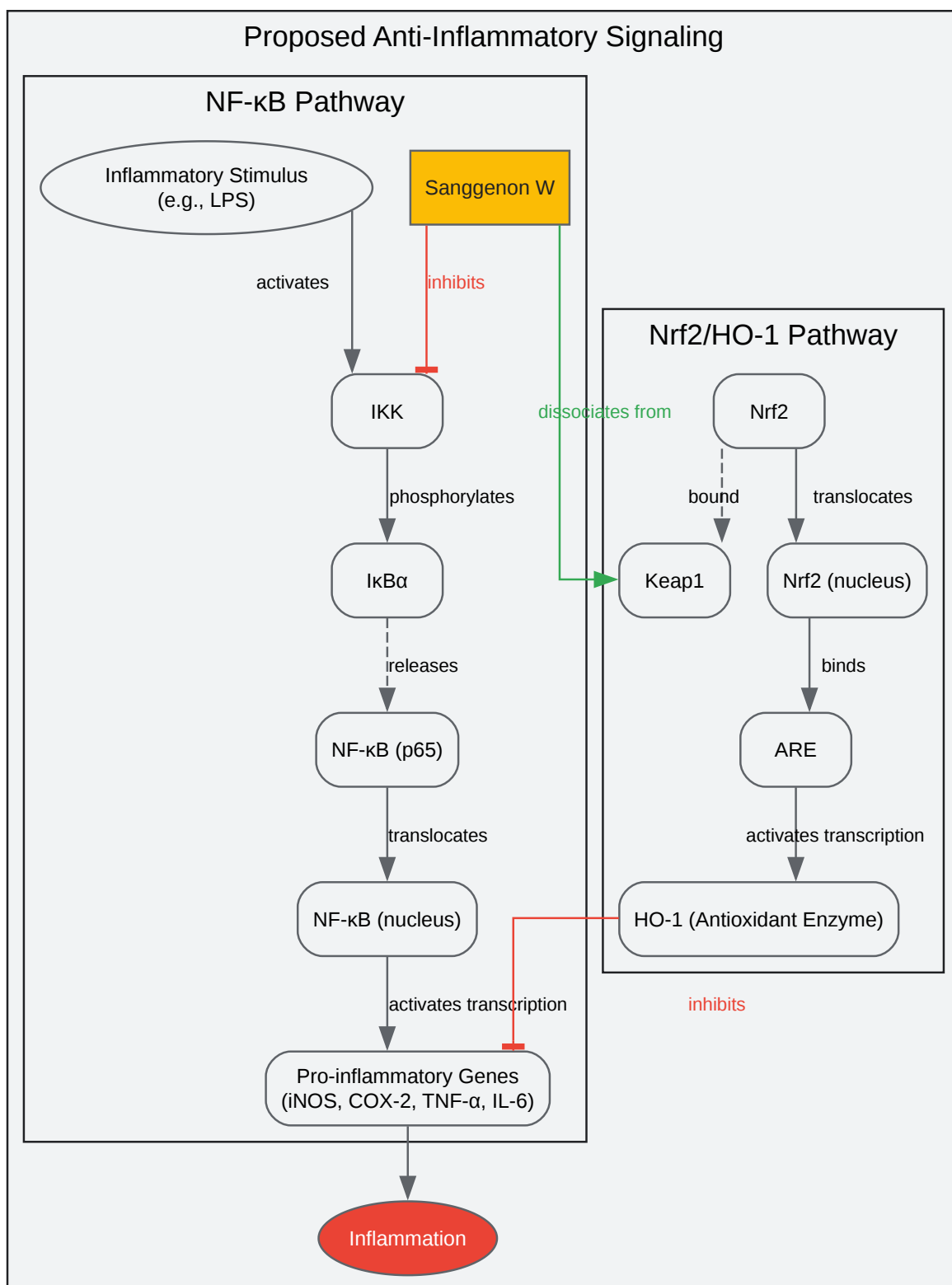
e. 2D HMBC (Heteronuclear Multiple Bond Correlation)

- Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons (^1H - ^{13}C). This is crucial for connecting different spin systems and piecing together the molecular skeleton.
- Pulse Program: Standard HMBC experiment (e.g., 'hmbcgp1pndqf').
- Key Parameters:
 - Set the F2 (^1H) and F1 (^{13}C) spectral widths appropriately.
 - Number of increments in F1: 256-512.
 - Number of scans per increment: 4-16.
 - Optimize the long-range coupling delay for an average J-coupling of ~8 Hz.

Data Analysis and Structure Confirmation Workflow

The following diagram illustrates the logical workflow for confirming the structure of **Sanggenon W** using the acquired NMR data.





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References

- 1. NMR Quantitation of Natural Products at the Nanomole-Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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